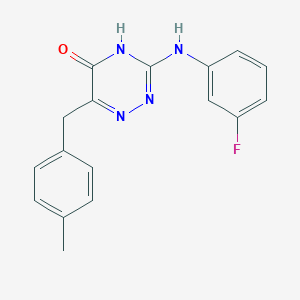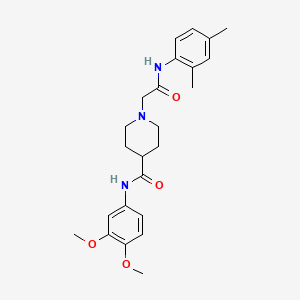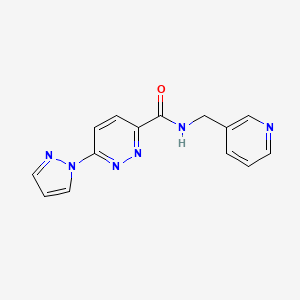
6-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide, also known as PDP, is a chemical compound that has been found to have potential therapeutic applications. This compound belongs to the pyridazine family of compounds, which are known for their diverse range of biological activities. In recent years, PDP has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Experimental and Theoretical Studies on Functionalization Reactions
Research explores the functionalization reactions of pyrazole-derived compounds, highlighting the conversion of pyrazole-3-carboxylic acids into amides through reactions with diamines. These studies provide insight into the synthesis routes for designing compounds with potentially useful biological activities (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Synthesis of Potential Anticancer Agents
Research into imidazo[4,5-c]pyridines and related structures, such as those derived from pyrazine and pyridine, focuses on their development as anticancer agents. These compounds are studied for their ability to inhibit mitotic processes in cancer cells, showcasing the therapeutic potential of heterocyclic compounds in oncology (C. Temple, J. Rose, R. Comber, & G. Rener, 1987).
Antimicrobial and Antifungal Activities of Heterocyclic Compounds
Research on heterocyclic compounds incorporating pyrazole and pyridine units, such as the synthesis of novel chalcone hybrids, evaluates their antimicrobial, anti-inflammatory, and antioxidant activities. These studies highlight the potential use of these compounds in developing new therapeutic agents with broad biological activities (R. Sribalan, Govindharasu Banuppriya, M. Kirubavathi, A. Jayachitra, & V. Padmini, 2016).
Synthesis, Characterization, and Cytotoxicity Studies
Investigations into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives assess their cytotoxicity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies underscore the significance of structural variation in heterocyclic compounds for enhancing therapeutic efficacy (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Novel Synthesis Routes and Biological Studies
Research on novel synthetic routes for heterocyclic compounds, including pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, emphasizes their antimicrobial activity. These studies contribute to the development of new antimicrobial agents, demonstrating the versatility of heterocyclic chemistry in addressing therapeutic needs (Ismail M M Othman & A. Hussein, 2020).
Propiedades
IUPAC Name |
6-pyrazol-1-yl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(16-10-11-3-1-6-15-9-11)12-4-5-13(19-18-12)20-8-2-7-17-20/h1-9H,10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMZVGSQIBJVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

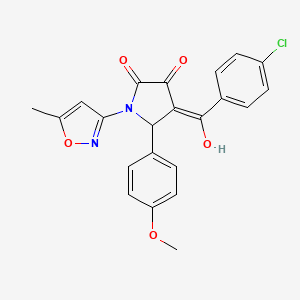

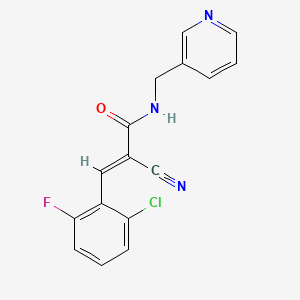
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)
![1-(4-chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2537349.png)
![1,6,7-trimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537350.png)
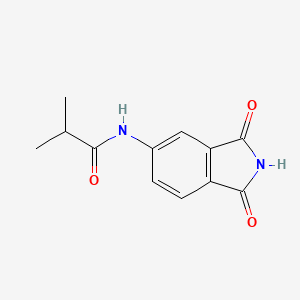
![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2537352.png)
![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine](/img/structure/B2537354.png)
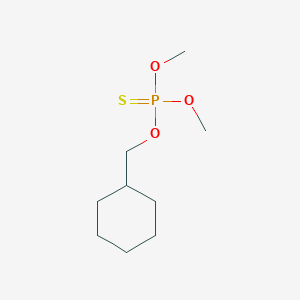
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)
